molecular formula C13H16N2O B11888960 2-Methyl-4-(propylamino)quinolin-8-ol

2-Methyl-4-(propylamino)quinolin-8-ol

Cat. No.: B11888960
M. Wt: 216.28 g/mol
InChI Key: KYHAADBLNAGYNN-UHFFFAOYSA-N
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Description

2-Methyl-4-(propylamino)quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are notable for their unique chemical properties and biological activities, making them valuable in drug development and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propylamino)quinolin-8-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Amination: The 2-methylquinoline undergoes amination with propylamine to introduce the propylamino group at the 4-position.

    Hydroxylation: The final step involves hydroxylation at the 8-position to yield this compound.

The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. For example, the amination step may require a base such as sodium hydride, while the hydroxylation step might involve the use of oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propylamino)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-(propylamino)quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it valuable in biological research.

    Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propylamino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it might induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: Known for its antimicrobial properties.

    2-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.

    4-Aminoquinoline: Used in antimalarial drugs.

Uniqueness

2-Methyl-4-(propylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino group at the 4-position and the hydroxyl group at the 8-position enhances its reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-methyl-4-(propylamino)quinolin-8-ol

InChI

InChI=1S/C13H16N2O/c1-3-7-14-11-8-9(2)15-13-10(11)5-4-6-12(13)16/h4-6,8,16H,3,7H2,1-2H3,(H,14,15)

InChI Key

KYHAADBLNAGYNN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=CC=C(C2=NC(=C1)C)O

Origin of Product

United States

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